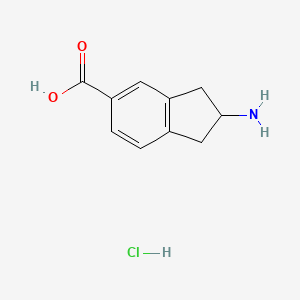

2-amino-2,3-dihydro-1H-indene-5-carboxylic acid hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-amino-2,3-dihydro-1H-indene-5-carboxylic acid hydrochloride is a chemical compound with the CAS Number: 149506-48-9 . It has a molecular weight of 213.66 and is typically available in powder form .

Molecular Structure Analysis

The IUPAC name for this compound is this compound . The InChI code is 1S/C10H11NO2.ClH/c11-9-4-6-1-2-7 (10 (12)13)3-8 (6)5-9;/h1-3,9H,4-5,11H2, (H,12,13);1H .Physical and Chemical Properties Analysis

This compound is typically available in powder form . It is stored at room temperature . Unfortunately, specific physical and chemical properties like melting point, boiling point, and solubility were not found in the retrieved data.Wirkmechanismus

Target of Action

The primary target of 2-amino-2,3-dihydro-1H-indene-5-carboxylic acid hydrochloride is the Discoidin Domain Receptor 1 (DDR1) . DDR1 is a receptor tyrosine kinase that binds and is activated by collagens, playing a crucial role in various cellular functions including cell differentiation, adhesion, migration, and proliferation .

Mode of Action

This compound binds with DDR1 with a high affinity, suppressing the kinase activity of DDR1 . This interaction inhibits collagen-induced DDR1 signaling, leading to changes in cellular functions such as epithelial-mesenchymal transition .

Biochemical Pathways

The inhibition of DDR1 signaling affects multiple biochemical pathways. It suppresses the downstream effects of DDR1 activation, including cell proliferation and migration, and the epithelial-mesenchymal transition . This can lead to a reduction in the formation of cancer cell colonies .

Pharmacokinetics

Its therapeutic efficacy in in vivo models suggests it may have suitable pharmacokinetic properties for drug development .

Result of Action

The compound’s action results in the potent inhibition of DDR1 signaling, leading to a dose-dependent suppression of colony formation in pancreatic cancer cells . It has shown promising therapeutic efficacy in orthotopic mouse models of pancreatic cancer .

Action Environment

The environment in which the compound acts can influence its efficacy and stability. It’s worth noting that the tumor microenvironment, characterized by desmoplasia and extracellular matrix components, can influence the effectiveness of drugs targeting DDR1 .

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Zukünftige Richtungen

While specific future directions for this compound are not available in the retrieved data, it’s worth noting that compounds in this family have shown promise as selective discoidin domain receptor 1 (DDR1) inhibitors . This suggests potential applications in the treatment of conditions where DDR1 plays a role, such as certain types of cancer .

Biochemische Analyse

Biochemical Properties

2-Amino-2,3-dihydro-1H-indene-5-carboxylic acid hydrochloride has been identified as a selective inhibitor of the Discoidin Domain Receptor 1 (DDR1) . DDR1 is a type of collagen receptor that is involved in cell communication and adhesion . The compound interacts with DDR1, binding with it with a Kd value of 5.9 nM and suppressing the kinase activity of DDR1 .

Cellular Effects

In cellular processes, this compound has been observed to inhibit collagen-induced DDR1 signaling and epithelial-mesenchymal transition . It also dose-dependently suppresses the formation of colonies of pancreatic cancer cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to DDR1 and inhibiting its kinase activity . The nitrogen atom of the compound forms a hydrogen bond with the hinge residue Met704 of DDR1, while the amino group at the 2-position of the indene forms a hydrogen bond with the gatekeeper residue Thr701 .

Dosage Effects in Animal Models

In animal models, particularly in orthotopic mouse models of pancreatic cancer, this compound has shown promising therapeutic efficacy

Eigenschaften

IUPAC Name |

2-amino-2,3-dihydro-1H-indene-5-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2.ClH/c11-9-4-6-1-2-7(10(12)13)3-8(6)5-9;/h1-3,9H,4-5,11H2,(H,12,13);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZPMCQYSYQAJSU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC2=C1C=CC(=C2)C(=O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.